molecular formula C21H18O13 B12092897 Stachyanthuside A CAS No. 864779-30-6

Stachyanthuside A

Cat. No.: B12092897
CAS No.: 864779-30-6
M. Wt: 478.4 g/mol
InChI Key: BBCVPHJIWIMGCN-OZJCBLQYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Stachyanthuside A, being an ellagic acid glycoside, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the glycoside into its corresponding aglycone.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted glycosides .

Mechanism of Action

The mechanism of action of Stachyanthuside A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Stachyanthuside A is unique among ellagic acid glycosides due to its specific structure and bioactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific bioactivities and applications.

Properties

CAS No.

864779-30-6

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1

InChI Key

BBCVPHJIWIMGCN-OZJCBLQYSA-N

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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